Cas no 96056-48-3 (1,1,1-trifluoro-5,5-dimethylhexan-2-one)

1,1,1-Trifluoro-5,5-dimethylhexan-2-one is a fluorinated ketone compound characterized by its trifluoromethyl and dimethyl-substituted alkyl chain. The presence of the trifluoromethyl group enhances its electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly for fluorinated building blocks. Its structural features contribute to improved thermal and chemical stability compared to non-fluorinated analogs. The compound is useful in pharmaceutical and agrochemical applications, where fluorine incorporation can modulate bioavailability and metabolic resistance. The branched alkyl chain may also influence solubility and steric properties, offering selectivity in reactions. Suitable for use under controlled conditions, it requires handling with appropriate safety measures due to potential reactivity.
1,1,1-trifluoro-5,5-dimethylhexan-2-one structure
96056-48-3 structure
Product Name:1,1,1-trifluoro-5,5-dimethylhexan-2-one
CAS No:96056-48-3
MF:C8H13F3O
MW:182.183433294296
CID:4356849
PubChem ID:58459502
Update Time:2025-08-05

1,1,1-trifluoro-5,5-dimethylhexan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Hexanone, 1,1,1-trifluoro-5,5-dimethyl-
    • 1,1,1-Trifluoro-5,5-dimethylhexan-2-one
    • CS-0272678
    • AKOS012258771
    • EN300-1930305
    • 96056-48-3
    • XEBVOFICFXBMBG-UHFFFAOYSA-N
    • 1,1,1-trifluoro-5,5-dimethylhexan-2-one
    • Inchi: 1S/C8H13F3O/c1-7(2,3)5-4-6(12)8(9,10)11/h4-5H2,1-3H3
    • InChI Key: XEBVOFICFXBMBG-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CCC(C)(C)C

Computed Properties

  • Exact Mass: 182.09184952Da
  • Monoisotopic Mass: 182.09184952Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

1,1,1-trifluoro-5,5-dimethylhexan-2-one Pricemore >>

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Additional information on 1,1,1-trifluoro-5,5-dimethylhexan-2-one

Professional Introduction to Compound with CAS No. 96056-48-3 and Product Name: 1,1,1-trifluoro-5,5-dimethylhexan-2-one

The compound in question, identified by the CAS number 96056-48-3, is a fluorinated ketone with the systematic name 1,1,1-trifluoro-5,5-dimethylhexan-2-one. This compound belongs to a class of fluorinated organic molecules that have garnered significant attention in the field of pharmaceutical chemistry and materials science due to their unique structural and electronic properties. The presence of fluorine atoms in the molecule imparts distinct characteristics, including enhanced metabolic stability, lipophilicity, and potential bioactivity, making it a valuable scaffold for drug discovery and industrial applications.

In recent years, the study of fluorinated compounds has seen substantial growth, driven by their ability to modulate biological pathways and improve drug efficacy. The 1,1,1-trifluoro-5,5-dimethylhexan-2-one structure is particularly intriguing because it combines a bulky alkyl group with a trifluoromethyl substituent, which can influence both the pharmacokinetic and pharmacodynamic properties of derivatives. This compound has been explored in various contexts, including as an intermediate in the synthesis of more complex molecules and as a potential building block for novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The trifluoromethyl group is known to enhance binding affinity to biological targets by increasing lipophilicity and reducing metabolic degradation. Additionally, the 5,5-dimethylhexan-2-one backbone provides a stable framework that can be modified to target specific receptors or enzymes. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious disorders. The ability to fine-tune the properties of these molecules by substituting different functional groups makes them highly versatile.

The synthesis of 1,1,1-trifluoro-5,5-dimethylhexan-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include fluorination reactions followed by ketone formation. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms efficiently. The use of palladium or nickel catalysts has improved the selectivity and yield of these reactions, making them more scalable for industrial production.

From a materials science perspective, this compound has shown potential applications in polymer chemistry and liquid crystal formulations. The fluorinated ketone group can act as a mesogenic unit in liquid crystals, influencing their phase transitions and optical properties. Additionally, its stability under various environmental conditions makes it suitable for use in high-performance polymers that require resistance to heat and chemical degradation. Research into its behavior as a monomer or additive for advanced materials is ongoing and holds promise for developing next-generation materials with tailored properties.

The biological activity of 1,1,1-trifluoro-5,5-dimethylhexan-2-one has been extensively studied in recent years. Preclinical investigations have revealed that certain derivatives exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. The trifluoromethyl group's ability to engage with hydrogen bond networks in biological targets enhances binding interactions, leading to improved drug-like properties. Furthermore, computational modeling studies have helped predict how structural modifications can optimize activity while minimizing side effects.

In conclusion,1,1,1-trifluoro-5,5-dimethylhexan-2-one (CAS No. 96056-48-3) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for designing novel drugs and advanced materials with enhanced performance characteristics. As research continues to uncover new ways to leverage its properties,this molecule is poised to play an increasingly important role in scientific innovation.

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